Stereospecific Inhibition of ClpP: A Comparative Analysis of Enantiomeric Potency
The (3S,4S)-A2-32-01 enantiomer is consistently described as a 'less active' form of A2-32-01 . In contrast, the (3R,4R)-A2-32-01 enantiomer demonstrates potent inhibition of caseinolytic protease (ClpP) with a reported EC50 of 4.5 μM . This stark difference in activity is attributed to the specific (3R,4R) stereochemistry, which is essential for high-affinity binding to the ClpP target [1].
| Evidence Dimension | Inhibitory Potency (EC50) |
|---|---|
| Target Compound Data | Described as 'less active' enantiomer; no specific EC50 reported. |
| Comparator Or Baseline | (3R,4R)-A2-32-01 |
| Quantified Difference | Qualitative, but established as significantly lower activity. |
| Conditions | In vitro ClpP inhibition assays, various cell lines . |
Why This Matters
This evidence confirms that (3S,4S)-A2-32-01 serves as a critical negative control or tool compound for probing stereospecific binding, and it cannot be substituted for the active enantiomer in functional assays.
- [1] Cole, A., Wang, Z., Coyaud, E., Voisin, V., Gronda, M., Jitkova, Y., ... & Schimmer, A. D. (2015). Inhibition of the Mitochondrial Protease ClpP as a Therapeutic Strategy for Human Acute Myeloid Leukemia. Cancer Cell, 27(6), 864-876. View Source
